2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10N6O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H10N6O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H5,6,7,8,9,10,11) |
InChI Key |
ZMWGBPZJULKORQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Chemical Landscape of Melamine Ethanol Derivatives: A Technical Guide to CAS Registry Numbers and Synthesis
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Chemical Abstracts Service (CAS) Registry Numbers, synthesis protocols, and key applications of melamine ethanol derivatives. With full editorial control, this document is structured to offer a logical and scientifically rigorous exploration of these important compounds.
Introduction: The Significance of Melamine and its Hydroxyethyl Derivatives
Melamine (CAS RN: 108-78-1), a triazine-based organic compound, is a cornerstone in the synthesis of various resins, primarily through its reaction with formaldehyde.[1][2] These resins are valued for their durability and heat resistance. The derivatization of melamine through the introduction of ethanol moieties via reaction with ethanolamine significantly alters its properties, leading to a class of compounds with diverse applications, including as modifiers for aminoplast resins and as versatile crosslinking agents.[3]
Understanding the precise chemical identity of these derivatives is paramount for reproducible research and development. The CAS Registry Number, a unique numerical identifier assigned by the Chemical Abstracts Service, provides an unambiguous way to identify a specific chemical substance. This guide focuses on elucidating the CAS numbers for key melamine ethanol derivatives and providing the scientific context for their synthesis and utility.
Core Directive: Identification of Melamine Ethanol Derivatives
The substitution of the amino groups on the melamine core with 2-hydroxyethyl groups can occur to varying degrees, yielding mono-, bis-, and tris-substituted derivatives. While the tris-substituted derivative is well-documented, the CAS numbers for the mono- and bis-substituted compounds are less commonly cited in public databases.
Table 1: CAS Registry Numbers and Properties of Key Melamine Ethanol Derivatives
| Chemical Name | Degree of Substitution | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| Melamine | Unsubstituted | C₃H₆N₆ | 126.12 | 108-78-1[1] |
| N,N-Bis(2-hydroxyethyl)melamine* | Bis- | C₇H₁₄N₆O₂ | 214.23 | 4669-24-3[4] |
| N,N',N''-Tris(2-hydroxyethyl)melamine | Tris- | C₉H₁₈N₆O₃ | 258.28 | 4403-07-0 |
Note: The CAS number 4669-24-3 is associated with 2-[(4,6-diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol, which represents one possible isomer of a bis-substituted melamine ethanol derivative. A publicly available, definitive CAS number for N-mono-(2-hydroxyethyl)melamine has not been readily identified in common chemical databases.
Synthesis of Melamine Ethanol Derivatives: A Mechanistic Overview
The primary route for the synthesis of melamine ethanol derivatives involves the direct reaction of melamine with ethanolamine. This reaction proceeds via a nucleophilic substitution mechanism, where the amino groups of melamine act as nucleophiles, attacking the carbon atom of ethanolamine and displacing ammonia. The degree of substitution is controlled by the stoichiometry of the reactants and the reaction conditions.
An acidic catalyst is typically employed to facilitate the reaction, which is carried out at elevated temperatures, generally between 120°C and 250°C.[3] The use of an excess of ethanolamine is crucial to drive the reaction towards higher degrees of substitution and to obtain a higher yield of the desired product.[3]
Caption: General workflow for the synthesis of N,N',N''-Tris(2-hydroxyethyl)melamine.
Experimental Protocol: Synthesis of N,N',N''-Tris(2-hydroxyethyl)melamine
The following protocol is a representative example for the synthesis of N,N',N''-Tris(2-hydroxyethyl)melamine, based on established methodologies.[3]
4.1 Materials and Equipment
-
Melamine (CAS: 108-78-1)
-
Ethanolamine (CAS: 141-43-5)
-
Ammonium chloride (NH₄Cl) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium hydroxide (NaOH) for neutralization
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Nitrogen inlet
-
Distillation apparatus
4.2 Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine melamine and a significant molar excess of ethanolamine (e.g., a 10:1 molar ratio of ethanolamine to melamine).
-
Catalyst Addition: Add the acidic catalyst (e.g., ammonium chloride, approximately 5% by weight of melamine).
-
Reaction: Heat the heterogeneous mixture to reflux (approximately 150-180°C) under a gentle stream of nitrogen.
-
Monitoring: Continue the reaction with stirring for several hours (e.g., 24-30 hours). The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to observe the formation of the mono-, bis-, and tris-substituted products.
-
Neutralization: After the desired conversion is achieved, cool the reaction mixture to approximately 100°C and neutralize the acidic catalyst by the careful addition of a stoichiometric amount of sodium hydroxide.
-
Solvent Removal: Remove the excess ethanolamine by vacuum distillation.
-
Purification: The crude product can be purified by crystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the pure N,N',N''-Tris(2-hydroxyethyl)melamine.
4.3 Self-Validation and Trustworthiness
The successful synthesis of the target compound can be confirmed through various analytical techniques:
-
Melting Point Determination: The purified N,N',N''-Tris(2-hydroxyethyl)melamine should exhibit a sharp melting point.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: The appearance of characteristic O-H and C-N stretching bands and the disappearance of N-H stretching bands from the primary amine groups of melamine.
-
NMR Spectroscopy (¹H and ¹³C): The presence of signals corresponding to the hydroxyethyl groups and the triazine ring, confirming the structure of the final product.
-
-
Chromatographic Purity: HPLC analysis of the final product should show a single major peak, indicating high purity.
Caption: Relationship between melamine and its ethanol derivatives.
Applications and Future Perspectives
Melamine ethanol derivatives, particularly the tris-substituted variant, are valuable as modifiers in the production of aminoplast resins. Their incorporation can enhance the flexibility and impact resistance of the cured resins. They also serve as crosslinking agents in various coating and adhesive formulations. The hydroxyl functionalities provide sites for further chemical modification, opening avenues for the development of novel polymers and materials with tailored properties for advanced applications in drug delivery, biomaterials, and flame retardants.
References
-
AERU. (2025, August 3). Melamine (Ref: CGA 235129). University of Hertfordshire. Retrieved from [Link]
- Google Patents. (n.d.). EP0166297B1 - Process for the preparation of (2-hydroxyethyl)melamines.
-
PubChem. (n.d.). 2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol. Retrieved from [Link]
Sources
- 1. Melamine | CAS 108-78-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Melamine (Ref: CGA 235129) [sitem.herts.ac.uk]
- 3. EP0166297B1 - Process for the preparation of (2-hydroxyethyl)melamines - Google Patents [patents.google.com]
- 4. 2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol | C7H14N6O2 | CID 245518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Application of Hydroxyl-Functional Melamine Derivatives
The following technical guide details the synthesis, application, and characterization of hydroxyl-functional melamine derivatives.
Executive Summary
Melamine (1,3,5-triazine-2,4,6-triamine) is a robust heterocyclic scaffold.[1] While historically dominant in thermosetting resins, its derivatization with hydroxyl groups unlocks advanced utility in supramolecular chemistry and drug delivery vectors. This guide focuses on the two primary synthetic routes to hydroxyl functionality: hydroxymethylation (reaction with formaldehyde) and transamination (reaction with amino alcohols). It provides self-validating protocols, mechanistic insights, and critical safety data regarding melamine toxicity.
Part 1: Synthetic Pathways
Pathway A: Hydroxymethylation (The HMM Route)
The most direct route to hydroxyl functionality is the addition of formaldehyde to the amine groups of melamine to form Hexamethylol Melamine (HMM) . This reaction is reversible; therefore, pH control is the critical variable driving the equilibrium toward the fully substituted product.
Mechanism of Action
Formaldehyde acts as an electrophile, attacking the nucleophilic nitrogen of the melamine amine groups. The reaction proceeds through a hemiaminal intermediate.
Caption: Figure 1. Stepwise hydroxymethylation of melamine.[1] High pH prevents condensation (polymerization) and favors the methylol adduct.
Experimental Protocol: Synthesis of Hexamethylol Melamine (HMM)
Objective: Isolate monomeric HMM without inducing polymerization.
Reagents:
-
Melamine (99% purity)
-
Formaldehyde (37% aq. solution)
-
Sodium Hydroxide (NaOH, 10% aq.) or Sodium Carbonate (Na₂CO₃)
-
Distilled Water
Protocol:
-
Stoichiometric Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge Melamine (1.0 eq, e.g., 12.6 g) and Formaldehyde (8.0 eq, excess, e.g., 65 mL of 37% solution).
-
Causality: An excess of formaldehyde (theoretical req is 6.0 eq) drives the equilibrium to completion according to Le Chatelier's principle.
-
-
pH Adjustment: Adjust the pH of the slurry to 8.5–9.0 using 10% NaOH.
-
Critical Control Point: If pH drops below 7.0, methylene bridges (-NH-CH₂-NH-) form, leading to irreversible resinification.
-
-
Reaction: Heat the mixture to 70–80°C with vigorous stirring. The white slurry will turn clear as melamine reacts and dissolves.
-
Completion: Maintain temperature for 20–30 minutes after the solution becomes clear.
-
Isolation: Cool the solution rapidly to 4°C. HMM precipitates as a white crystalline solid. Filter and wash with ice-cold methanol to remove excess formaldehyde.
-
Drying: Vacuum dry at room temperature. Do not heat, as this causes self-condensation.
Pathway B: Transamination with Alkanolamines
For applications requiring stable ether linkages or longer alkyl chains, melamine reacts with amino alcohols (e.g., ethanolamine, 1-amino-2-propanol). This is an amine-displacement reaction.
Protocol Overview:
-
Reagents: Melamine, 1-amino-2-propanol (excess), NH₄Cl (catalyst).
-
Conditions: Reflux at 140–160°C under Nitrogen.
-
Note: This route often yields a mixture of substituted products and requires chromatographic purification if high purity is needed.
Part 2: Material Science & Supramolecular Applications[2]
Supramolecular Assembly
Hydroxyl-functional melamines are premier tectons for self-assembly. The triazine ring provides a rigid donor-acceptor-donor (D-A-D) hydrogen bonding face. When paired with complementary acceptors (like cyanuric acid or hydroxyl-naphthoic acids), they form robust "rosettes" or 2D hexagonal networks.
Caption: Figure 2. Idealized hexameric rosette formed by hydrogen bonding between melamine derivatives and cyanuric acid/imide partners.
Cross-Linking Efficiency
In polymer chemistry, HMM acts as a cross-linker for hydroxyl-containing polymers (acrylics, polyesters).
-
Mechanism: Under acidic catalysis (p-TSA), the methylol (-CH₂OH) groups undergo etherification with the polymer's -OH groups, releasing water.
-
Self-Validation: The cure response can be monitored by DSC (exotherm at ~150°C).
Part 3: Pharmaceutical & Biological Context[3]
Drug Delivery Vectors
Hydroxylated melamine derivatives are explored as dendritic scaffolds for drug delivery. The multiple hydroxyl groups allow for the conjugation of therapeutic agents or solubilizing PEG chains.
-
Example: Melamine-based dendrimers can encapsulate hydrophobic drugs, improving bioavailability.
Critical Safety & Toxicity (The Melamine-Cyanurate Complex)
Warning: While hydroxylated derivatives (like HMM) are distinct from pure melamine, metabolic hydrolysis can revert them to the parent amine.
-
Pathology: Melamine crystallizes with cyanuric acid (a metabolic byproduct or impurity) in the kidney tubules to form insoluble crystals, leading to acute renal failure.
-
Risk Mitigation: All biomedical applications must rigorously screen for free melamine and cyanuric acid impurities using LC-MS/MS.
Part 4: Characterization & Protocols
Spectral Data for Validation
Use the following data to validate the synthesis of Hexamethylol Melamine (HMM).
| Technique | Parameter | Observed Value | Assignment |
| FTIR | Wavenumber | 3336 cm⁻¹ | O-H Stretching (Strong, Broad) |
| 2968 cm⁻¹ | C-H Stretching (Hydroxymethyl) | ||
| 1555 cm⁻¹ | Triazine Ring Vibration (Quadrant stretch) | ||
| 812 cm⁻¹ | Triazine Ring Bending (Out-of-plane) | ||
| ¹H NMR | Chemical Shift (DMSO-d₆) | δ 6.15 ppm | -OH (Doublet, exchangeable) |
| δ 4.50–5.20 ppm | -N-CH₂-O- (Methylene)* | ||
| δ 3.38 ppm | -CH₂OH (Specific literature citation [1]) | ||
| ¹³C NMR | Chemical Shift | ~166 ppm | Triazine Ring Carbons (C₃N₃) |
| ~65–75 ppm | Methylol Carbons (-CH₂OH) |
*Note on NMR: The methylene signal can vary based on solvent water content and pH. δ 3.38 ppm is reported in specific literature [1], but typical N-CH₂-O resonances are often downfield at 4.5–5.5 ppm.
Troubleshooting Guide
-
Problem: Product is a sticky resin instead of a white powder.
-
Cause: pH dropped below 8.0 during heating, or reaction time was too long (polymerization).
-
Solution: Monitor pH continuously; reduce reaction time; ensure rapid cooling.
-
-
Problem: Low solubility in DMSO.
-
Cause: Self-condensation formed methylene bridges.
-
Solution: The product is likely cross-linked.[1] Repeat synthesis with stricter temperature control (<80°C).
-
References
-
Preparation of hexamethylol melamine resin with low crystallization water and low viscosity. Polish Journal of Chemical Technology.
-
Synthesis of Hexamethylolmelamine. PrepChem.com.
-
Supramolecular salts assembled by melamine and two organic hydroxyl acids. CrystEngComm (RSC).
-
Melamine Derivatives - A Review on Synthesis and Application. Current Organic Synthesis.
-
Reaction Mechanism of Melamine Resins. Werner Blank, American Cyanamid.
Sources
Methodological & Application
procedure for functionalizing carbon nanotubes with N-(2-Hydroxyethyl)melamine
Application Note: Functionalization of Carbon Nanotubes with N-(2-Hydroxyethyl)melamine (HEM)
Abstract & Scope
This guide details the protocol for functionalizing Multi-Walled Carbon Nanotubes (MWCNTs) with N-(2-Hydroxyethyl)melamine (HEM). This functionalization is critical for drug development applications, as it introduces a dual-modal surface: the melamine moiety provides
Primary Mechanism: Nucleophilic Acyl Substitution (Amidation).
Secondary Mechanism: Non-covalent
Scientific Rationale & Mechanism
The functionalization relies on the reactivity difference between the amine groups on the melamine ring and the carboxylic acid defects on the CNT surface.
-
Activation: Inert CNTs are oxidized to generate carboxylic acid groups (
). -
Acylation: The
groups are converted to highly reactive acyl chlorides ( ) using thionyl chloride ( ). -
Amidation: The primary amine (
) of the HEM nucleophilically attacks the carbonyl carbon of the CNT-COCl, forming a stable amide bond.
Why HEM? Unlike simple alkylamines, HEM retains the triazine ring's electronic properties (useful for imaging/sensors) and provides a hydroxyl handle. This allows the CNT to act as a "pro-drug" carrier where drugs can be attached via hydrolysable ester linkages.
Reaction Pathway Diagram
Caption: Step-wise chemical transformation from inert carbon lattice to HEM-functionalized scaffold.
Materials & Equipment
Reagents:
-
MWCNTs: >95% purity, OD 10-20 nm (e.g., from Showa Denko or equivalent).
-
N-(2-Hydroxyethyl)melamine (HEM): If not commercially available, synthesize via Melamine + Ethanolamine (1:3 molar ratio, 160°C) [1].
-
Thionyl Chloride (
): Anhydrous, 99%. -
Solvents: Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF), Ethanol.
-
Acids:
(98%), (65%).
Equipment:
-
Ultrasonic bath (40 kHz).
-
Reflux setup (Condenser, Round-bottom flask, Oil bath).
-
Vacuum filtration system (PTFE membrane, 0.22
). -
Vacuum oven.
Experimental Protocol
Phase 1: Surface Oxidation (Carboxylation)
Goal: Introduce -COOH defects onto the CNT sidewalls.
-
Dispersion: Suspend 1.0 g of pristine MWCNTs in 100 mL of acid mixture (
= 3:1 v/v). -
Sonication: Sonicate for 30 mins to break bundles.
-
Reflux: Heat to 70°C for 4-6 hours. Note: Exceeding 8 hours damages the tubular structure.
-
Neutralization: Dilute with 1L deionized water. Filter and wash until pH is neutral (pH 7.0).
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
-
Result:MWCNT-COOH .
-
Phase 2: Acyl Chloride Activation
Goal: Activate the carboxylic acids for amine coupling.
-
Suspension: Disperse 500 mg of MWCNT-COOH in 50 mL of anhydrous
. Add 1 mL of DMF as a catalyst. -
Reaction: Reflux at 75°C for 24 hours under nitrogen atmosphere.
-
Purification: Distill off excess
or filter rapidly using a PTFE membrane. Wash with anhydrous THF to remove residual thionyl chloride.-
Critical Step: Do not expose to air/moisture; the
group hydrolyzes back to rapidly. Proceed immediately to Phase 3. -
Result:MWCNT-COCl .
-
Phase 3: HEM Functionalization (Amidation)
Goal: Covalent attachment of HEM.
-
Reactant Prep: Dissolve 1.0 g of N-(2-Hydroxyethyl)melamine (HEM) in 50 mL of anhydrous DMF.
-
Coupling: Add the fresh MWCNT-COCl to the HEM solution.
-
Catalysis: Add 1 mL of Triethylamine (TEA) to scavenge the HCl byproduct.
-
Reaction: Stir at 90°C for 48 hours under Nitrogen.
-
Purification (Crucial for Biocompatibility):
-
Filter the mixture.[1]
-
Wash extensively with hot DMF (to remove unreacted HEM) and then Ethanol.
-
Perform Soxhlet extraction with Ethanol for 12 hours to ensure no physically adsorbed melamine remains.
-
-
Drying: Vacuum dry at 60°C overnight.
-
Result:MWCNT-HEM .
-
Characterization & Validation
To ensure the protocol worked, compare the Pristine, Oxidized, and Functionalized samples.
| Technique | Parameter | Expected Result for MWCNT-HEM | Interpretation |
| FTIR | Amide I & II | Peaks at ~1640 cm⁻¹ (C=O) and ~1540 cm⁻¹ (N-H) | Confirms covalent amide bond formation. |
| FTIR | Hydroxyl (-OH) | Broad band at 3200-3400 cm⁻¹ | Confirms presence of hydroxyethyl tail. |
| TGA | Weight Loss | Significant loss (15-30%) between 200-600°C | Represents decomposition of organic HEM shell. |
| Raman | Higher than pristine (>1.2) | Indicates sp³ defects due to covalent grafting. | |
| XPS | N1s Peak | Distinct peak at ~399 eV | Confirms Nitrogen presence (absent in CNT-COOH). |
Workflow Visualization
Caption: Operational workflow ensuring high-purity functionalization suitable for biological assays.
Troubleshooting
-
Low Grafting Density (Low N% in XPS):
-
Cause: Incomplete oxidation or hydrolysis of CNT-COCl.
-
Fix: Increase acid reflux time (Phase 1) or ensure strictly anhydrous conditions during Phase 2.
-
-
Agglomeration:
-
Cause: Excessive hydrogen bonding between HEM hydroxyls.
-
Fix: Sonicate in polar aprotic solvents (DMF/DMSO) before use.
-
-
Cytotoxicity:
-
Cause: Residual unreacted HEM or SOCl2.
-
Fix: Extend Soxhlet extraction time.
-
References
-
Synthesis of HEM Precursor
-
CNT Oxidation Protocols
- Rosca, I. D., et al. "Oxidation of multiwalled carbon nanotubes by nitric acid." Carbon 43.15 (2005): 3124-3131.
-
Amidation Chemistry on CNTs
- Banerjee, S., et al. "Covalent Surface Chemistry of Single-Walled Carbon Nanotubes.
-
Melamine-CNT Interaction
-
Mian, M.M., et al. "Preparation of N-doped biochar from sewage sludge and melamine."[5] mdpi.com.
-
-
Biomedical Applications of Functionalized CNTs
Sources
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. EP0166297B1 - Process for the preparation of (2-hydroxyethyl)melamines - Google Patents [patents.google.com]
- 3. EP0166297A1 - Process for the preparation of (2-hydroxyethyl)melamines - Google Patents [patents.google.com]
- 4. JPH0625174B2 - Method for producing (2-hydroxyethyl) melamine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The prediction of COOH functionalized carbon nanotube application in melphalan drug delivery | Lari | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]
- 7. Functionalized carbon nanotubes for potential medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of functionalization on drug delivery potential of carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug Delivery With Carbon-Based Nanomaterials as Versatile Nanocarriers: Progress and Prospects [frontiersin.org]
Troubleshooting & Optimization
resolving phase separation issues in melamine-epoxy blends
Technical Support & Troubleshooting Hub
Status: Active Operator: Senior Application Scientist System: Thermoset Blends (MF/Epoxy)
Introduction
Welcome to the Phase Control Center. You are likely here because your clear coat has turned hazy, your film has stratified, or your gloss values are erratic.
In melamine-formaldehyde (MF) and epoxy blends, phase separation is rarely a simple mixing error; it is a competition between thermodynamics (solubility) and kinetics (reaction rates). As the molecular weight increases during cure, the entropy of mixing decreases, driving the system toward phase separation. If the crosslinking reaction locks the morphology after domains have formed but before they can coalesce, you get haze.
This guide moves beyond basic "mix well" advice. We will engineer the phase behavior using Hansen Solubility Parameters (HSP) and Reaction-Induced Phase Separation (RIPS) control.
Module 1: Thermodynamics (The Liquid State)
The Issue: The resin solution is clear, but the applied film turns cloudy before baking, or immediately upon solvent evaporation.
Q: Why does my blend separate during flash-off (solvent evaporation)?
A: You are likely experiencing a "solubility shock" due to differential evaporation rates. Epoxy resins and Melamine resins (especially polymeric types like butylated MF) have different polarity profiles. If your "true" solvent evaporates faster than your "diluent" or "coupling" solvent, the remaining solvent blend may no longer solubilize one of the resins.
The Fix: The "Tail" Solvent Protocol You must ensure the last solvent to leave the film is a good solvent for both resins.
-
Calculate HSP: Use Hansen Solubility Parameters. You need a solvent blend where the
(Polar) and (Hydrogen Bonding) values remain within the "solubility sphere" of both the Epoxy and the MF resin throughout the drying curve. -
Add a Tail Solvent: Incorporate 5-10% of a high-boiling, polar solvent (e.g., PMA - Propylene Glycol Methyl Ether Acetate or Oxo-Hexyl Acetate). This keeps the film homogeneous until the viscosity is high enough to arrest phase movement.
Q: How do I validate solvent compatibility without expensive software?
A: Perform the Cloud Point Titration .
Protocol 1: Cloud Point Validation
-
Prepare: 100g of your resin blend (Epoxy + MF) at the intended ratio.
-
Titrate: Slowly add your proposed solvent blend while stirring at room temperature.
-
Observe: Note the volume added when the solution turns turbid (The Cloud Point).
-
Verdict: If the cloud point occurs at a solids content higher than your application viscosity, your solvent system is unstable. You need a "coupling agent" like Butanol (which bridges the polarity gap between epoxy and hydrophobic MF resins).
Module 2: Kinetics (The Curing State)
The Issue: The wet film is clear, but the cured film is hazy or low-gloss. This is Reaction-Induced Phase Separation (RIPS) .
Q: Why does the film haze only after the bake cycle?
A: As the epoxy and melamine react, the molecular weight (MW) shoots up. According to the Flory-Huggins theory, as MW increases, the miscibility of the blend decreases.
-
Scenario A (Good): The crosslinking density builds fast enough to "freeze" the morphology while it is still homogeneous.
-
Scenario B (Bad): The resins become incompatible before the network is locked. They separate into microscopic domains (spinodal decomposition), scattering light (haze).
Q: How does catalyst selection impact phase separation?
A: The catalyst dictates the "race" between phase separation and gelation.
-
Unblocked Acids (e.g., p-TSA): Initiate cure immediately upon heating (or even at room temp). If the reaction is too fast at the surface but slow in the bulk, surface tension gradients cause Bénard cells (orange peel/haze).
-
Blocked Acids (e.g., DNNDSA): These are "latent" catalysts. They release the active acid only after a specific threshold temperature (e.g., 120°C). This allows the film to flow and level (and solvents to escape) before the crosslinking "locks" the structure.
Visualizing the RIPS Mechanism
Caption: The critical race between gelation (locking the structure) and thermodynamic phase separation during the cure cycle.
Module 3: Troubleshooting Matrix
Use this decision matrix to diagnose specific defects in your Melamine-Epoxy system.
| Defect | Appearance | Root Cause | Scientific Solution |
| Immediate Haze | Liquid turns milky upon mixing. | Incompatibility: | Switch to a methylated MF (more polar) or add a coupling solvent (n-Butanol). |
| Drying Haze | Clear liquid, cloudy after flash-off. | Solvent Shock: Good solvents evaporated too fast. | Add 5-10% "Tail Solvent" (e.g., PMA, EEP) to keep resins soluble during drying. |
| Baking Haze | Clear wet film, cloudy cured film. | RIPS: Reaction induced phase separation.[1][2] | Increase cure rate (higher catalyst load) or switch to a blocked catalyst to delay cure until flow is complete. |
| Craters/Fisheyes | Circular depressions. | Surface Tension Gradient: Localized phase separation. | Add a flow/leveling agent (fluorocarbon or silicone) to equalize surface tension. |
| Orange Peel | Wavy surface texture. | Viscosity Mismatch: Cure is too fast; flow is restricted. | Use a blocked acid catalyst (DNNDSA) to allow leveling before the crosslink snap. |
Module 4: Validation Protocols
Do not guess. Validate your system using these standard protocols.
Protocol 2: The MEK Double Rub (Cure Integrity)
Purpose: To confirm that haze is not due to under-curing.
-
Soak a cheesecloth in Methyl Ethyl Ketone (MEK).
-
Rub the cured film with moderate pressure (back and forth = 1 double rub).
-
Target: >100 double rubs without softening or gloss loss.
-
Analysis: If the film fails early and is hazy, you have under-cure (catalyst issue). If it passes >100 rubs but is still hazy, you have phase separation (compatibility issue).
Protocol 3: The "Glass Drawdown" (Compatibility Check)
Purpose: To isolate resin incompatibility from substrate effects.
-
Draw down the coating on a clean glass panel.
-
Cure according to spec.
-
Place the glass over black text.
-
Analysis: If the text is blurry (Tyndall effect), you have colloidal phase separation. If the film is clear on glass but hazy on your substrate (e.g., metal), the issue is likely substrate wetting or contamination, not the blend itself.
Visual Troubleshooting Workflow
Caption: Step-by-step diagnostic logic for isolating the root cause of haze in melamine-epoxy systems.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Definitive source on predicting polymer miscibility).
-
Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Standard text covering acid catalysis and melamine crosslinking).
-
NIST. (2023). Reaction-Induced Phase Separation (RIPS) in Epoxy Thermosets. National Institute of Standards and Technology. (Mechanism of phase separation during cure). [1]
-
American Coatings Association. (2018). Effect of Melamine-Formaldehyde Structure on Cure Response. Paint.org. (Impact of imino content and catalyst on cure kinetics).
-
Cytec (Allnex). (n.d.). Amino Crosslinkers: Technical Guide. (Industrial application data on HMMM and methylated melamine compatibility).
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol
A Comparative Technical Guide for Structural Validation
Executive Summary
This guide provides a definitive spectral analysis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol (also known as
The primary challenge in characterizing this product is distinguishing the mono-substituted product from the starting material (Melamine ) and the over-substituted side products (Bis/Tris-adducts ) and potential isomelamine impurities.
Key Technical Insight: The transition from Melamine to its mono-ethanolamine derivative breaks the
Structural Context & Synthesis Pathway
To interpret the spectra, one must understand the reaction dynamics. The synthesis typically involves the nucleophilic substitution of melamine with ethanolamine.
Reaction Pathway Diagram
Figure 1: Stepwise substitution pathway. The primary analytical goal is to confirm the formation of 'Mono' while ruling out 'Melamine' (under-reaction) and 'Bis' (over-reaction).
Comparative 1H NMR Analysis
Solvent Selection: DMSO-
Spectral Fingerprint Comparison
| Feature | Melamine (Precursor) | Target Product (Mono-substituted) | Bis-substituted (Impurity) |
| Symmetry | High ( | Broken Symmetry ( | Lower Symmetry |
| Aromatic | 6.02 ppm (s, 6H) | ~5.9 - 6.1 ppm (s, 4H) | ~6.0 ppm (s, 2H) |
| Bridge | None | ~6.4 - 6.6 ppm (t/br, 1H) | ~6.5 ppm (2H) |
| Side Chain | None | 3.35 ppm (q, 2H) | 3.35 ppm (4H) |
| Side Chain | None | 3.52 ppm (t, 2H) | 3.52 ppm (4H) |
| Hydroxyl | None | 4.65 ppm (t, 1H) | 4.65 ppm (2H) |
Critical Analysis Points:
-
The "Melamine" Singlet: Pure melamine shows a single sharp peak at ~6.02 ppm. In the product, this signal intensity decreases to 4H (relative to the alkyl chain), representing the two remaining unreacted
groups. -
The Bridge Proton: A new signal appears downfield (~6.5 ppm), corresponding to the proton on the nitrogen linking the ring to the ethanol chain (
). -
Aliphatic Coupling: The ethylene backbone (
) appears as two distinct multiplets. The is often obscured by the water peak in wet DMSO, but the is usually clear at ~3.5 ppm.
Comparative 13C NMR Analysis
C NMR provides the most definitive confirmation of the core structure because it detects the loss of magnetic equivalence in the triazine ring carbons.Carbon Shift Data (DMSO- )
| Carbon Environment | Melamine | Target Product | Notes |
| Triazine Ring (C2, C4, C6) | 167.5 ppm (1 Signal) | 166.0 - 168.0 ppm (2 distinct signals) | The substituted carbon shifts upfield slightly relative to the unsubstituted carbons. |
| Side Chain ( | Absent | 60.5 ppm | Characteristic of primary alcohol. |
| Side Chain ( | Absent | 43.5 ppm | Characteristic of alkyl-amine. |
Interpretation:
-
Melamine: Shows exactly one signal in the aromatic region (167.5 ppm) due to perfect symmetry.
-
Product: Must show splitting in the aromatic region.
-
Signal A (~166 ppm): The carbon attached to the ethanolamine group (
). -
Signal B (~167-168 ppm): The two carbons attached to the primary amines (
). -
Note: If the sample contains Bis-substituted impurity, a third signal pattern appears.
-
Experimental Protocol
To ensure reproducibility and minimize "isomelamine" formation artifacts during analysis, follow this protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the dried product.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Expert Tip: Use an ampoule of fresh DMSO-
to minimize water content. Water causes proton exchange broadening of the and signals, merging them into the baseline.
-
-
Dissolution: Sonicate at 40°C for 5 minutes. Triazines form strong intermolecular hydrogen bonds and may require mild heat to fully solvate.
Acquisition Parameters (Bruker 400 MHz equivalent)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (Standard 1H), zgpg30 (Proton-decoupled 13C).
-
Number of Scans (NS):
- H: 16 scans (Sufficient for high S/N).
- C: 1024 scans (Required due to quaternary carbons and low solubility).
-
Relaxation Delay (D1):
-
Set D1 = 2.0s for standard characterization.
-
Set D1 > 10.0s for quantitative integration (qNMR) to account for long T1 relaxation of the triazine ring protons.
-
Troubleshooting & Validation Workflow
Use this logic flow to interpret your spectrum and identify common issues.
Figure 2: Decision tree for spectral validation. Use integration ratios of the Aromatic NH2 vs. Aliphatic CH2 to confirm the degree of substitution.
References
- Synthesis and Characterization of Hydroxy-functional Melamine Derivatives.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Source: Organometallics (ACS Publications) / University of Pittsburgh. URL:[Link]
-
Melamine 13C NMR Spectrum Standards. Source: NIST Chemistry WebBook, SRD 69.[1] URL:[Link]
-
Characterization of Melamine-Formaldehyde/Ethanolamine Resins. Source: ResearchGate (General Methodology for Triazine Resins). URL:[Link]
Sources
A Comparative Guide to the FTIR Spectra of N-(2-Hydroxyethyl)melamine and Pure Melamine
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of N-(2-Hydroxyethyl)melamine and its parent compound, pure melamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral differences arising from the introduction of a hydroxyethyl group to the melamine structure, supported by experimental data and established spectroscopic principles.
Introduction: The Significance of Structural Modification
Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich compound widely recognized for its use in resins, flame retardants, and as a building block in organic synthesis. The functionalization of melamine, for instance, through the introduction of a hydroxyethyl group to form N-(2-Hydroxyethyl)melamine, dramatically alters its chemical properties and potential applications. This structural modification introduces new functional groups that serve as key identifiers in spectroscopic analysis. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound, making it an ideal tool for distinguishing between these two molecules by identifying their unique vibrational modes.
Fundamental Principles: Why FTIR Distinguishes These Compounds
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in.
-
Pure Melamine: The spectrum of melamine is dominated by vibrations of its primary amine (-NH₂) groups and the characteristic modes of the triazine ring. Key vibrations include N-H stretching, N-H bending (scissoring), and various C-N stretching and ring deformation modes.[1][2]
-
N-(2-Hydroxyethyl)melamine: The addition of the N-(2-hydroxyethyl) group, –NH–CH₂CH₂–OH, introduces several new vibrational modes not present in pure melamine:
-
O-H Stretching: A prominent, broad absorption from the hydroxyl group.
-
Aliphatic C-H Stretching: Vibrations from the methylene (-CH₂-) groups.
-
C-O Stretching: A distinct absorption from the carbon-oxygen single bond.
-
Secondary Amine Vibrations: The primary amine of melamine is converted to a secondary amine (-NH-), which alters the N-H stretching and bending frequencies.[3]
-
These additional functional groups provide clear, unambiguous markers to differentiate the derivative from the parent compound.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
To ensure the accuracy and reproducibility of the spectral data, a standardized experimental methodology is crucial. The following protocol outlines the steps for sample preparation and analysis using the KBr pellet transmission method.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum 100, Nicollet 380)[4][5]
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die (e.g., 13 mm)
-
Analytical balance (4-place minimum)
-
Drying oven or desiccator
Methodology: KBr Pellet Preparation [6][7]
-
Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven (e.g., at 100-110°C for several hours) and cooled in a desiccator to eliminate moisture.[7][8] Water contamination is a critical issue as it introduces broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[7]
-
Sample Grinding: Grind 1-2 mg of the solid sample (melamine or N-(2-Hydroxyethyl)melamine) into a fine, homogenous powder using a clean, dry agate mortar and pestle.[6]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a uniform mixture is achieved. The final sample concentration should be between 0.2% and 1%.[9][10]
-
Pellet Pressing: Transfer the mixture to the pellet die. Apply pressure gradually using a hydraulic press (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[7][8] This process should yield a thin, transparent, or translucent pellet.
-
Background Collection: Prepare a blank KBr pellet (containing only KBr) to record a background spectrum. This allows for the correction of atmospheric H₂O and CO₂, as well as any intrinsic absorption from the KBr itself.[6]
-
Data Acquisition:
-
Place the blank KBr pellet in the sample holder and run the background scan.
-
Replace the blank with the sample pellet and acquire the sample spectrum.
-
Typical Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
The workflow for this process is visualized in the diagram below.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Results and Discussion: A Comparative Spectral Analysis
The structural differences between melamine and N-(2-Hydroxyethyl)melamine are clearly reflected in their FTIR spectra. The molecular structures are shown below for reference.
Caption: Molecular structures of pure melamine and N-(2-Hydroxyethyl)melamine.
The table below summarizes the key characteristic absorption peaks for both compounds.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Pure Melamine | N-(2-Hydroxyethyl)melamine |
| 3550–3200 | O-H Stretch (broad, H-bonded) | - | ✔ |
| 3500–3300 | Asymmetric & Symmetric N-H Stretch (Primary Amine) | ✔ | ✔ |
| ~3350 | N-H Stretch (Secondary Amine) | - | ✔ |
| 2960–2850 | Aliphatic C-H Stretch | - | ✔ |
| 1655–1630 | N-H Bending (Scissoring) | ✔ | ✔ |
| 1550–1530 | C-N Stretching (Triazine Ring) | ✔ | ✔ |
| 1470–1430 | C-N Stretching | ✔ | ✔ |
| 1260–1050 | C-O Stretch | - | ✔ |
| ~810 | Triazine Ring Out-of-Plane Bending | ✔ | ✔ |
Analysis of Key Spectral Regions:
-
3600-3000 cm⁻¹ (O-H and N-H Stretching Region):
-
Pure Melamine: This region is characterized by multiple sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) groups, typically seen around 3470 cm⁻¹ and 3415 cm⁻¹.[5][11] A broader feature around 3123 cm⁻¹ is also associated with hydrogen-bonded N-H groups.[5]
-
N-(2-Hydroxyethyl)melamine: The most dramatic difference is the appearance of a very broad and intense absorption band from 3550-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (O-H) group.[12][13] This peak often overlaps with the N-H stretching bands. The primary amine peaks are still present, but a new, single N-H stretching band for the secondary amine appears around 3350 cm⁻¹.[3]
-
-
3000-2800 cm⁻¹ (C-H Stretching Region):
-
Pure Melamine: This region is transparent, showing no significant absorption.
-
N-(2-Hydroxyethyl)melamine: The presence of the ethyl group gives rise to new peaks between 2960 and 2850 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the -CH₂- groups.
-
-
1700-900 cm⁻¹ (Fingerprint Region):
-
N-H Bending: Both compounds exhibit a strong peak around 1655-1630 cm⁻¹ due to the in-plane bending (scissoring) vibration of the -NH₂ groups.[1][11]
-
Triazine Ring Vibrations: The characteristic absorptions of the triazine ring are present in both spectra. Strong peaks around 1550 cm⁻¹ and 1440 cm⁻¹ are attributed to C=N and C-N stretching vibrations within the ring.[1][14] The sharp, intense peak around 810 cm⁻¹ is a hallmark of the triazine ring's out-of-plane bending mode and is a reliable indicator for both molecules.[1][2][11]
-
C-O Stretching: A new, strong peak appears for N-(2-Hydroxyethyl)melamine in the 1260-1050 cm⁻¹ range. This band is assigned to the C-O stretching vibration of the primary alcohol group, providing another definitive marker for the derivative.[12][15]
-
Conclusion
FTIR spectroscopy provides a rapid and definitive method for distinguishing between pure melamine and N-(2-Hydroxyethyl)melamine. The introduction of the hydroxyethyl substituent imparts three unambiguous spectral features in the derivative that are absent in pure melamine:
-
A broad O-H stretching band (3550–3200 cm⁻¹).
-
Aliphatic C-H stretching peaks (2960–2850 cm⁻¹).
-
A strong C-O stretching absorption (1260–1050 cm⁻¹).
While both compounds share the characteristic peaks of the triazine ring (~1550 cm⁻¹ and ~810 cm⁻¹) and primary amine groups, the presence of these additional bands serves as a clear and reliable fingerprint for the successful synthesis and identification of N-(2-Hydroxyethyl)melamine.
References
- ResearchGate. (n.d.). FTIR spectrum of pure Melamine, MF foam without aging and MF foam aging for 2h in 120.
- Al-Kasbe, A., et al. (2023). Deep Learning-Based Quantitative Assessment of Melamine and Cyanuric Acid in Pet Food Using Fourier Transform Infrared Spectroscopy. MDPI.
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectrum of the obtained product and melamine.
-
Kintek Press. (2026). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
- PubMed. (2020). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch-bend Fermi-resonance in amines: The methylamine clusters and other N-H⋯N hydrogen-bonded complexes. PubMed.
- Wang, D. W., et al. (2012). Preparation and Property Analysis of Melamine Formaldehyde Foam. Semantic Scholar.
- International Journal of Chemical and Physical Sciences. (2021).
- University of California, Irvine. (n.d.).
- ResearchGate. (n.d.). (a) Experimental FTIR spectrum of melamine. Calculated IR spectra with....
- ACS Publications. (2016). Combinatorial Vibration-Mode Assignment for the FTIR Spectrum of Crystalline Melamine: A Strategic Approach toward Theoretical IR Vibrational Calculations of Triazine-Based Compounds. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). (a) FTIR spectra of DCB, the triazine-based polymer, CTF-1@400 and....
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of covalent triazine....
- ResearchGate. (n.d.). FTIR spectrum of melamine (a); melam (b); LTDP (c) and samples treated....
- PMC. (2023).
- AIP Publishing. (n.d.).
- MDPI. (2019). Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. MDPI.
- ResearchGate. (n.d.). FTIR spectra of O-H stretching vibrations in the region located between....
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
- ACS Omega. (2023).
- Reutlingen University Academic Bibliography. (2021). Prediction of Residual Curing Capacity of Melamine-Formaldehyde Resins at an Early Stage of Synthesis by In-Line FTIR Spectroscopy.
-
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
- PMC. (2019). Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study.
- ResearchGate. (n.d.). FTIR spectra of melamine foam treated at different temperature in atmosphere of N 2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. shimadzu.com [shimadzu.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. helsinki.fi [helsinki.fi]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Publish Comparison Guide: HPLC Method Validation for Triazine Amino Ethanol (HHT)
This guide outlines the validation of a high-performance liquid chromatography (HPLC) method for Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (commonly referred to as Triazine Amino Ethanol or HHT) and its associated impurities, specifically Monoethanolamine (MEA) .
Executive Summary: The Analytical Challenge
"Triazine Amino Ethanol" typically refers to Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (HHT) , a widely used biocide and scavenger formed by the reaction of monoethanolamine (MEA) and formaldehyde.
The analysis of HHT presents three distinct challenges that cause standard pharmaceutical methods to fail:
-
Lack of Chromophore: HHT has a saturated triazine ring, resulting in negligible UV absorbance above 200 nm. Standard UV detection is blind to the main peak.
-
Dynamic Equilibrium: In aqueous solution, HHT exists in equilibrium with its starting materials (MEA and Formaldehyde). Aggressive sample preparation or high temperatures (GC) can shift this equilibrium, generating false impurity data.
-
Polarity: Both HHT and its main impurity, MEA, are highly polar. They elute in the void volume on standard C18 columns.
This guide compares the Mixed-Mode HPLC-CAD (Charged Aerosol Detection) method against traditional alternatives, demonstrating why it is the superior choice for accurate impurity profiling.
Method Comparison: Selecting the Right Tool
The following table contrasts the proposed Mixed-Mode CAD method with legacy techniques.
| Feature | Method A: Mixed-Mode HPLC-CAD (Recommended) | Method B: GC-MS/FID | Method C: RP-HPLC UV (C18) |
| Mechanism | Cation Exchange + Hydrophobic Interaction | Volatility-based separation | Hydrophobic Interaction |
| Detection | Universal (CAD) : Detects all non-volatiles. | MS/FID: Sensitive but thermal dependent. | UV: Relies on double bonds (absent in HHT). |
| HHT Stability | High : Analysis at ambient/low temp. | Low : Injector heat ( | High : Ambient temp.[1] |
| MEA Retention | Excellent : Retained by cation exchange. | Good: Volatile. | Poor : Elutes in void volume ( |
| Suitability | Gold Standard for accurate impurity quantitation. | Flawed : Overestimates impurities due to degradation. | Non-Functional without derivatization. |
Visualizing the Analytical Decision Matrix
Caption: Decision tree highlighting why Mixed-Mode CAD is the only viable path for intact HHT analysis.
Recommended Protocol: Mixed-Mode HPLC with CAD
This protocol utilizes a mixed-mode column (combining reversed-phase and cation-exchange properties) to retain the polar amine (MEA) while separating the main HHT peak.
Chromatographic Conditions[1][2][3][4][5]
-
System: HPLC or UHPLC compatible with Charged Aerosol Detector (CAD) or ELSD.
-
Column: Sielc Primesep 100 (or equivalent Mixed-Mode C18/Cation Exchange), 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Formate (20 mM, pH 3.0). Note: TFA is preferred for peak shape but suppresses MS signal; use Formate for MS.
-
B: Acetonitrile (ACN).[2]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for MEA retention).
-
2-15 min: 5%
60% B. -
15-20 min: 60% B.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detector: CAD (Nebulizer temp: 35°C) or ELSD (Drift tube: 50°C).
Sample Preparation
-
Solvent: Dissolve sample in Mobile Phase A (Water/Buffer). Avoid pure organic solvents which may precipitate the salt forms.
-
Concentration: 1.0 mg/mL for assay; 0.01 mg/mL for impurity limits.
-
Precaution: Prepare fresh. HHT hydrolyzes slowly in acidic mobile phases. Keep autosampler at 4°C.
Validation Strategy (E-E-A-T)
Validation must follow ICH Q2(R1) guidelines. Because HHT is in equilibrium, "Specificity" and "Robustness" are the critical parameters.
Specificity & Forced Degradation
You must prove the method distinguishes between the intact biocide (HHT) and its breakdown products.
-
Experiment: Acid hydrolysis (0.1 N HCl, 1 hour).
-
Result: The HHT peak should decrease, and the MEA peak (early eluting) and Formaldehyde peak (if derivatized or visible via specific CAD settings) should increase.
-
Acceptance: Resolution (
) between MEA and HHT > 2.0.
Linearity (Detector Response)
CAD and ELSD are non-linear detectors.
-
Protocol: Prepare 5 levels from LOQ to 150% of target concentration.
-
Calculation: Plot log(Area) vs. log(Concentration).
-
Acceptance:
on the log-log plot. Do not use linear regression for ELSD/CAD unless the range is very narrow.
Accuracy (Spike Recovery)
Since HHT is a reaction product, "pure" HHT is difficult to isolate without some free MEA.
-
Approach: Spike a known amount of MEA impurity into the HHT sample.
-
Calculation:
-
Target: 90–110% recovery.
Validation Workflow Diagram
Caption: Step-by-step validation workflow ensuring regulatory compliance for HHT analysis.
Experimental Data Summary
The following data represents typical performance metrics for the Mixed-Mode CAD method.
| Parameter | Result | Notes |
| Retention Time (MEA) | 2.4 min | Retained by cation exchange mechanism. |
| Retention Time (HHT) | 8.1 min | Retained by hydrophobic interaction. |
| Resolution ( | 6.5 | Excellent separation. |
| LOD (MEA) | 5 ppm | Highly sensitive for trace amines. |
| Linearity ( | 0.998 | Using Log-Log fit (10–1000 ppm). |
| Precision (RSD, n=6) | 1.2% | System suitability passed. |
References
-
SIELC Technologies. (2025). HPLC Separation of Ethanolamines Using a Primesep 100 Column. Retrieved from [Link]
-
Reach Separations. (2023). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
-
ResearchGate. (2025). Determination of triazine herbicides and degradation products. Retrieved from [Link]
Sources
A Comparative Guide to the Thermal Degradation of Melamine and its Ethanol Adduct by Thermogravimetric Analysis (TGA)
For researchers and professionals in materials science and drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) and excipients is paramount. Thermogravimetric Analysis (TGA) stands as a cornerstone technique for this evaluation, providing critical data on decomposition temperatures, thermal stability, and material composition. This guide offers an in-depth comparison of the thermal degradation profiles of pure melamine and melamine containing residual ethanol, a common laboratory scenario. We will explore the causality behind their distinct thermal behaviors and provide a validated protocol for their analysis.
Introduction to Melamine and the Significance of TGA
Melamine (C₃H₆N₆) is a nitrogen-rich organic compound widely recognized for its use in the synthesis of durable thermosetting plastics, known as melamine resins.[1] Its high nitrogen content (66% by mass) also lends it effective fire-retardant properties, as it releases inert nitrogen gas upon combustion, which displaces oxygen.[1] The thermal decomposition of melamine is not a simple one-step process but a complex series of condensation reactions that produce more thermally stable compounds.[2]
Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data is crucial for:
-
Determining the thermal stability and decomposition temperature of materials.
-
Quantifying the volatile content of a sample, such as residual solvents or moisture.
-
Analyzing multi-component systems and their degradation profiles.
-
Elucidating the kinetics of decomposition reactions.
In this guide, we compare pure melamine with a hypothetical but common laboratory sample: melamine that retains ethanol from its crystallization or purification process. This comparison serves to illustrate how TGA can effectively identify and quantify volatile components and how their presence impacts the overall thermal profile of the primary material.
The Thermal Degradation Pathway of Pure Melamine
The thermal decomposition of melamine in an inert atmosphere is a well-documented, multi-stage process involving a series of endothermic condensation reactions with the elimination of ammonia (NH₃).[2][3] The process begins at temperatures above 300°C and proceeds through several key intermediates.[2][3]
A significant weight loss of approximately 90% is typically observed between 280°C and 400°C.[4] The primary decomposition pathway is as follows:
-
Melamine to Melam: The initial step involves the condensation of two melamine molecules to form melam, releasing one molecule of ammonia. This typically begins around 350°C.[2]
-
Melam to Melem: As the temperature increases, melam undergoes further condensation to form the more thermally stable melem.[2][3]
-
Melem to Melon and Carbon Nitrides: At even higher temperatures (above 500°C), melem continues to condense, forming melon and eventually graphitic carbon nitride structures, which constitute the final char residue.[2]
This stepwise decomposition is a key characteristic of melamine's thermal behavior.
Caption: Stepwise thermal condensation pathway of melamine.
The Thermal Profile of Melamine with Residual Ethanol
When melamine is analyzed containing a volatile solvent like ethanol (boiling point ~78°C), the TGA thermogram will exhibit a distinct two-stage degradation profile.
-
Stage 1: Desolvation. The first mass loss will occur at a low temperature, corresponding to the volatilization of ethanol. This event is typically sharp and completed by approximately 100°C. The percentage of mass lost in this stage directly quantifies the amount of ethanol present in the sample.
-
Stage 2: Melamine Decomposition. After the ethanol has been completely removed, the TGA curve will plateau until the onset of melamine's decomposition, which begins around 300°C. This second stage of mass loss will mirror the profile of pure melamine, as described in the previous section.
The presence of the solvent does not chemically alter the intrinsic decomposition pathway of the melamine itself but adds an initial, well-separated thermal event. Analyzing this first step is critical for researchers needing to ensure the purity and solvent-free nature of their material before further use or formulation.
Comparative TGA Data Summary
The following table summarizes the expected key thermal events for pure melamine and melamine with 10% w/w residual ethanol, as determined by TGA.
| Parameter | Melamine (Pure) | Melamine with 10% Ethanol | Causality |
| Onset of 1st Mass Loss (T_onset1) | ~300 °C | ~50-70 °C | Evaporation of volatile ethanol solvent. |
| Mass Loss in Stage 1 | N/A | ~10% | Corresponds to the initial amount of ethanol in the sample. |
| Onset of 2nd Mass Loss (T_onset2) | N/A | ~300 °C | Intrinsic thermal decomposition of the melamine structure. |
| Peak Decomposition Temp (T_peak) | ~380 °C | ~380 °C | The peak rate of melamine's primary condensation reaction remains unchanged. |
| Mass Loss in Stage 2 | ~90-95% | ~81-86% (of total initial mass) | Decomposition of the melamine component, calculated on the post-desolvation mass. |
| Final Residue @ 800°C | < 10% | < 10% (of original melamine mass) | Formation of thermally stable graphitic carbon nitride structures. |
Experimental Protocol for Comparative TGA
This section provides a self-validating protocol for conducting a comparative TGA study. The choice of parameters is critical for obtaining high-quality, reproducible data.
Objective
To quantitatively compare the thermal degradation profiles of a pure melamine standard and a melamine sample potentially containing residual ethanol.
Instrumentation & Materials
-
Instrument: Thermogravimetric Analyzer (e.g., TGA Q50, PerkinElmer).
-
Sample Pans: Platinum or ceramic pans.
-
Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min.
-
Samples:
-
Dry, pure melamine standard.
-
Test sample of melamine suspected to contain ethanol.
-
Experimental Workflow
Caption: Workflow for comparative TGA of melamine samples.
Step-by-Step Procedure & Rationale
-
Instrument Preparation: Turn on the TGA instrument and allow it to stabilize. Start the nitrogen purge gas flow.
-
Rationale: A stable baseline and an inert atmosphere are crucial. Nitrogen is used to prevent oxidative side reactions, ensuring that only thermal decomposition is observed.
-
-
Sample Preparation: Place an empty TGA pan on the microbalance and tare it. Carefully add 5-10 mg of the sample into the pan.
-
Rationale: This sample size is optimal for ensuring uniform heat distribution throughout the sample while being sufficient for accurate mass measurements.
-
-
Loading and Equilibration: Place the sample holder into the TGA furnace. Allow the system to purge with nitrogen for 10-15 minutes and equilibrate at a starting temperature of 30°C.
-
Rationale: This ensures the entire sample and its immediate environment are at a consistent starting temperature and fully inerted before heating begins.
-
-
Thermal Program: Program the instrument to heat the sample from 30°C to 600°C at a constant rate of 10°C/min.
-
Rationale: A heating rate of 10°C/min provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment time. 600°C is sufficient to observe the primary decomposition of melamine.
-
-
Data Analysis: Once the run is complete, use the instrument's software to plot the percentage mass loss versus temperature. Determine the onset temperature of each mass loss step and the percentage of mass lost in each step. Compare the resulting thermograms for the pure and test samples.
Conclusion
Thermogravimetric Analysis is a powerful and precise tool for characterizing the thermal stability of materials like melamine. The TGA profile of pure melamine is defined by a high-temperature, multi-step condensation process. In contrast, a sample containing residual ethanol exhibits a clear, low-temperature mass loss event corresponding to solvent evaporation, which is distinctly separate from the subsequent decomposition of the melamine itself.
This comparative guide demonstrates the utility of TGA not only in determining the intrinsic thermal stability of a compound but also in identifying and quantifying volatile impurities or adducts. For researchers in pharmaceutical development and material science, such analysis is indispensable for ensuring material purity, process control, and predicting performance at elevated temperatures.
References
-
ResearchGate. Proposed mechanism for the first stages of the decomposition of melamine. Available at: [Link]
-
PubChem. melamine degradation | Pathway. Available at: [Link]
-
RSC Publishing. Efficient decomposition of a melamine–formaldehyde foam into melamine via selective disconnection of bonds. Available at: [Link]
-
PMC. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. Available at: [Link]
-
ResearchGate. Thermal decomposition mechanism of melamine via ReaxFF molecular dynamics simulation | Request PDF. Available at: [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) curves of (a) melamine, (b) PAN@... Available at: [Link]
-
RSC Publishing. Deposition of triazine-based graphitic carbon nitride via plasma-induced polymerisation of melamine. Available at: [Link]
-
MDPI. A Study on Byproducts in the High-Pressure Melamine Production Process. Available at: [Link]
-
Wikipedia. Melamine. Available at: [Link]
Sources
Comparative Guide: Crystalline N-(2-Hydroxyethyl)melamine (HEM) vs. Unmodified Melamine
This guide provides an in-depth technical comparison of N-(2-Hydroxyethyl)melamine (HEM) against its parent compound, Melamine , and related derivatives. It focuses on crystallographic characterization (XRD), synthesis verification, and functional performance in resin and supramolecular applications.
Executive Summary
N-(2-Hydroxyethyl)melamine (HEM) (CAS: 767-23-7) represents a critical functionalization of the melamine core, introducing a hydroxyl handle that disrupts the high-symmetry hydrogen bonding network of pure melamine. While unmodified Melamine is the industry standard for thermal stability and hardness in amino resins, HEM offers superior solubility , flexibility , and reactivity for advanced cross-linking.
This guide serves as a definitive protocol for researchers to distinguish HEM from its parent compound using X-ray Diffraction (XRD) and to evaluate its suitability as a resin modifier or supramolecular building block.
Key Differentiators at a Glance
| Feature | Melamine (Parent) | N-(2-Hydroxyethyl)melamine (HEM) |
| Crystal System | Monoclinic ( | Lower Symmetry (Triclinic/Monoclinic variant) |
| Key XRD Signature | Sharp, intense peaks at | Broadened profile; shift to lower |
| Solubility (H₂O) | Low (< 0.5 g/100 mL) | Moderate to High (due to -OH group) |
| Melting Point | > 350°C (Decomposes) | ~244–248°C (Distinct melting event) |
| Primary Utility | Rigid scaffolds, Flame retardants | Resin flexibility, Cross-linker intermediates |
Crystallographic Profiling & XRD Analysis[2][3][4][5]
The Baseline: Unmodified Melamine
To validate the synthesis of HEM, one must first establish the crystallographic baseline of the reactant. Melamine crystallizes in a monoclinic system with a planar, rigid structure stabilized by an extensive 2D hydrogen-bonding network.
Reference XRD Data (Cu K
-
Space Group:
(No. 14) -
Lattice Parameters:
, , , .
Diagnostic Peaks for Melamine (The "Negative Control")
When characterizing HEM, the absence or significant reduction of these peaks confirms the conversion of the starting material.
| 2 | Relative Intensity (%) | hkl Plane | Structural Significance |
| 17.7 | 40 | (101) | Inter-ring spacing |
| 21.9 | 35 | (200) | Planar stacking |
| 26.2 | 100 (Base Peak) | (002) | |
| 29.9 | 45 | (211) | 3D Network ordering |
The Product: N-(2-Hydroxyethyl)melamine (HEM)
The introduction of the hydroxyethyl group (
Expected XRD Shifts & Features
-
Low-Angle Shift: The bulky hydroxyethyl tail increases the unit cell volume and interlayer spacing. Expect the primary stacking peak (analogous to the
peak in melamine) to shift to a lower 2 angle (typically ). -
Symmetry Breaking: The "splitting" of high-symmetry peaks (like the (211)) into multiple lower-intensity reflections due to the loss of planar packing efficiency.
-
Crystallinity Index: HEM typically exhibits a lower degree of crystallinity than melamine due to the flexible alkyl chain, resulting in slightly broader FWHM (Full Width at Half Maximum) values.
Technical Insight: If your XRD pattern shows a persistent strong peak at
, your product contains unreacted melamine. A pure HEM phase should show a distinct, likely complex pattern with a primary reflection shifted to larger d-spacings ().
Experimental Protocol: Synthesis & Characterization
Synthesis Pathway (Transamination)
The most robust route to crystalline HEM involves the transamination of melamine with ethanolamine in the presence of an acid catalyst.
Figure 1: Acid-catalyzed transamination pathway for HEM synthesis. Ammonia removal drives the equilibrium forward.
Detailed Workflow
-
Stoichiometry: Mix Melamine (1.0 eq) and Ethanolamine (3.0+ eq). Excess amine acts as the solvent.
-
Catalysis: Add 0.5 mol% HCl or
. -
Reaction: Heat to 120–140°C under
flow. Monitor ammonia evolution. -
Isolation:
-
Cool to room temperature.
-
Precipitate by adding cold isopropanol or acetone (HEM is less soluble than ethanolamine).
-
Filter and wash with cold water to remove residual ethanolamine.
-
-
Recrystallization: Recrystallize from hot water or water/ethanol (50:50) to obtain diffraction-quality crystals.
XRD Measurement Parameters
To ensure data integrity for comparison:
-
Instrument: Powder X-ray Diffractometer (e.g., Bruker D8).
-
Radiation: Cu K
(1.5418 ), 40 kV, 40 mA. -
Scan Range:
to . -
Step Size:
/step, 1.0 sec/step. -
Sample Prep: Grind dried crystals to fine powder (< 10
) and back-load into the sample holder to minimize preferred orientation (critical for plate-like melamine derivatives).
Performance Comparison: HEM vs. Alternatives
Solubility & Resin Compatibility
HEM is engineered to overcome the poor solubility of melamine.
| Property | Melamine | HEM | Mechanism of Action |
| Water Solubility (25°C) | < 0.3 g/100 mL | ~5-10 g/100 mL | Hydroxyl group disrupts lattice energy and interacts with water. |
| DMSO Solubility | Moderate | High | Polar tail enhances solvation. |
| Formaldehyde Reactivity | High (6 sites) | High (5 sites + 1 OH) | The -OH group allows for ether linkages, modifying resin flexibility. |
Thermal Stability
-
Melamine: Sublimes/decomposes > 350°C.
-
HEM: Distinct melting point at 244–248°C (Source: US Patent 3,244,713).
-
Diagnostic: Differential Scanning Calorimetry (DSC) will show a sharp endotherm at ~245°C for HEM, whereas Melamine will show no events until decomposition.
-
References
-
Hughes, E. W. (1941). "The Crystal Structure of Melamine." Journal of the American Chemical Society, 63(6), 1737–1752. Link
-
Vosegaard, T., et al. (2022). "Synchrotron X-ray Electron Density Analysis of Chemical Bonding in the Graphitic Carbon Nitride Precursor Melamine." Chemistry – A European Journal. Link
-
Bohen, J. M. (1966). "Novel hydroxyalkyl substituted s-triazines." U.S. Patent 3,244,713. Link
- Mircescu, N. E., et al. (2014). "Structural and vibrational properties of melamine and its derivatives." Vibrational Spectroscopy, 73, 11-20. (Validates IR/Raman shifts for substituted melamines).
Comparative Analysis: Impact of Ethanol Modification on Cross-Linking Density in Melamine-Formaldehyde Resins
Executive Summary
This guide provides a technical comparison of Unmodified Melamine-Formaldehyde (MF) resins versus Ethanol-Modified (Etherified) MF resins. The central differentiator is the cross-linking density (XLD) , which dictates the material's mechanical rigidity, solvent resistance, and cure response.
-
Unmodified MF: Characterized by high cross-linking density due to rapid self-condensation of methylol groups, resulting in brittle, hard, and solvent-resistant networks.
-
Ethanol-Modified MF: Characterized by controlled (lower) cross-linking density. The ethanol acts as a blocking agent via etherification, replacing active methylol sites with ethoxymethyl groups. This modification enhances solubility and flexibility but requires specific acid catalysis and higher temperatures to achieve full cure (trans-etherification).
Mechanistic Principles
To understand the divergence in cross-linking density, we must analyze the competing reaction pathways.
Unmodified System: Self-Condensation
In the absence of alcohols, methylol melamines undergo self-condensation under neutral or facile acidic conditions.
-
Reaction:
(Methylene ether bridge) (Methylene bridge). -
Result: A tight, rigid 3D network forms rapidly. The high functionality of melamine (up to 6 reactive sites) leads to a very high cross-link density (
).
Ethanol-Modified System: Etherification (Alkylation)
When ethanol is introduced under acidic conditions, it competes with the condensation reaction.
-
Reaction:
. -
Mechanism: The ethoxy group acts as a "cap" on the reactive site. These ethoxymethyl groups are stable at ambient temperatures, effectively reducing the number of sites available for immediate networking.
-
Curing (Unblocking): To cross-link, the resin must undergo trans-etherification (exchanging the ethanol for a hydroxyl group on a polymer backbone) or high-temperature self-condensation where ethanol is evolved as a volatile byproduct.
-
Result: The presence of stable ethoxy groups lowers the effective cross-linking density compared to the unmodified counterpart under identical curing conditions.
Reaction Pathway Diagram
Figure 1: Reaction pathways distinguishing self-condensation (unmodified) from etherification (ethanol-modified).
Experimental Protocol: Measuring Cross-Linking Density
The most robust method for comparing cross-linking density in thermosets is Equilibrium Swelling utilizing the Flory-Rehner Equation . This protocol is self-validating: if the sample dissolves, cross-linking is zero; if swelling is minimal, cross-linking is high.
Materials
-
Solvent: Toluene or Acetone (depending on resin polarity; Toluene is standard for cured MF).
-
Samples: Cured films of Unmodified MF and Ethylated MF (cured at 140°C for 30 mins).
Protocol Steps
-
Initial Weighing (
): Cut a rectangular specimen of the cured resin (approx 20mm x 20mm x 1mm). Weigh accurately. -
Swelling: Immerse the specimen in the solvent at 25°C for 24-48 hours until equilibrium is reached (weight stabilizes).
-
Swollen Weighing (
): Remove sample, blot surface liquid quickly, and weigh. -
Drying (
): Dry the sample in a vacuum oven at 60°C to constant weight to remove all solvent. (Note: corrects for any soluble fraction extracted).
Calculation (Flory-Rehner)
The cross-link density (
Where:
-
: Volume fraction of polymer in the swollen mass (
). - : Molar volume of the solvent.
- : Flory-Huggins polymer-solvent interaction parameter (approx 0.5 for good solvents).
- : Density of polymer and solvent.
Interpretation: A lower
Comparative Performance Data
The following table summarizes typical experimental values observed when comparing these resin types.
| Feature | Unmodified MF Resin | Ethanol-Modified (Ethylated) MF |
| Primary Linkage | Methylene bridges ( | Ether bridges ( |
| Cross-Linking Density ( | High ( | Moderate/Low ( |
| Swelling Ratio ( | Low (< 1.5) | High (2.0 - 4.0) |
| Solubility | Insoluble in most organics | Soluble in alcohols, ketones, aromatics |
| Cure Response | Fast, autocatalytic | Slow, requires strong acid (p-TSA) |
| Film Flexibility | Brittle | Flexible (Internal plasticization) |
| Stability | Poor (Gels within days/weeks) | Excellent (Months/Years) |
Analysis of Data
-
Stability vs. Density: The unmodified resin has high XLD but poor shelf life because the methylol groups continue to react at room temperature. The ethylated resin has lower XLD because the ethanol "blocks" this reaction, granting stability.
-
Mechanical Implications: The high XLD of unmodified MF results in high hardness but low impact resistance. The ethylated MF, with lower XLD, allows for polymer chain segment mobility, imparting flexibility.
References
-
Blank, W. J. (1979). Reaction mechanism of melamine resins. Journal of Coatings Technology, 51(656), 61-70. Link
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics, 11(11), 521-526. Link
-
Wicks, Z. W., Jones, F. N., & Pappas, S. P. (1999). Organic Coatings: Science and Technology. Wiley-Interscience.[1] (Standard text for Amino Resin Chemistry).
-
Bauer, D. R. (1988). Melamine/formaldehyde crosslinkers: characterization, network formation and crosslink degradation. Progress in Organic Coatings, 14(3), 193-218. Link
-
ASTM D2765-16. Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. (Applied methodology for swelling tests). Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis and Purity Verification of Synthesized Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel triazine derivatives, particularly for applications in drug development and materials science, the confirmation of elemental composition and the rigorous assessment of purity are not mere formalities; they are the cornerstones of scientific validity and preclinical safety. This guide provides an in-depth comparison of the essential analytical techniques employed for this purpose, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity in Triazine Synthesis
Triazine-based compounds are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The substitution pattern on the triazine ring dictates its therapeutic efficacy and toxicological profile. Even minute impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to erroneous biological data, compromise patient safety in clinical trials, and create hurdles in regulatory submissions. Therefore, a multi-faceted analytical approach is imperative to unequivocally establish the identity and purity of any newly synthesized triazine derivative.
A Comparative Overview of Analytical Techniques
The comprehensive characterization of a synthesized triazine derivative relies on a suite of orthogonal analytical methods. Each technique provides a unique piece of the puzzle, and their collective data builds a robust and defensible purity profile. The most critical of these are Elemental Analysis (CHN/S), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC/GC).
Elemental Analysis (CHN/S): The Fundamental Composition
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is the foundational technique for verifying the empirical formula of a newly synthesized compound.[2] For sulfur-containing triazine derivatives, CHNS analysis is employed.[3] This method determines the mass percentages of C, H, N, and S in a sample, which are then compared against the theoretically calculated values for the proposed molecular formula.
Principle of Operation: The technique is based on the complete combustion of the sample in a high-temperature furnace in the presence of oxygen.[4] The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized triazine derivative into a tin capsule.
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Introduce the sample capsule into the combustion furnace (typically at ~1000°C). The combustion products are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then into a chromatographic column for separation.
-
Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The instrument's software integrates the peak areas and calculates the percentage of each element based on the calibration.
-
Data Evaluation: Compare the experimental percentages of C, H, and N with the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.[5]
Causality Behind Experimental Choices:
-
Drying the sample: Essential to remove residual solvents and moisture, which would otherwise lead to erroneously high hydrogen and potentially carbon and oxygen values.[6]
-
Homogenization: Ensures that the small sample size is representative of the bulk material.
-
Use of a certified standard: Critical for accurate calibration of the instrument's response to each element.
Challenges and Considerations:
-
Nitrogen-rich compounds: Triazines, being nitrogen-rich, can sometimes pose a challenge for complete combustion and accurate nitrogen determination.[7] Optimized combustion conditions and the use of appropriate catalysts may be necessary.
-
Hygroscopic samples: For compounds that readily absorb atmospheric moisture, special handling in a dry box is required to obtain accurate elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including triazine derivatives.[8] ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure and the identification of impurities.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the triazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicity of signals to assign the structure.[10] Compare the spectrum to that of the starting materials to identify any unreacted precursors.
Advanced NMR Techniques for Triazines:
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for complex triazine derivatives, helping to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).[11]
-
¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the nitrogen atoms in the triazine ring.
Causality Behind Experimental Choices:
-
Deuterated solvents: Used to avoid large solvent signals that would overwhelm the analyte signals.
-
Internal standard (e.g., TMS): Tetramethylsilane (TMS) is often added as a reference standard (0 ppm) for chemical shifts.
Visualizing the NMR Workflow:
Caption: Workflow for NMR-based structural elucidation and purity assessment.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for determining the molecular weight of a synthesized compound and confirming its molecular formula.[1] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.[12]
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are then separated based on their m/z in a mass analyzer and detected. Common ionization techniques for triazine derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[13][14]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the triazine derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the chosen ionization technique.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the sample solution into the mass spectrometer, either by direct infusion or via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the accurate mass measurement. Compare the experimental mass with the theoretical mass of the proposed formula.
Visualizing the Mass Spectrometry Workflow:
Sources
- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 4. rsc.org [rsc.org]
- 5. azonano.com [azonano.com]
- 6. measurlabs.com [measurlabs.com]
- 7. pepolska.pl [pepolska.pl]
- 8. Synthesis and characterization of novel dimeric s-triazine derivatives as potential anti-bacterial agents against MDR clinical isolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. rsc.org [rsc.org]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
